BenchChemオンラインストアへようこそ!

Tegafur

Pharmacokinetics Oral bioavailability Preclinical modeling

Tegafur (17902-23-7) is a chiral racemic oral 5-FU prodrug with near-100% oral bioavailability, serving as an ideal reference for oral fluoropyrimidine delivery studies. Its CYP2A6-dependent activation pathway enables systematic investigation of 5-FU bioavailability modulation. Unlike capecitabine, tegafur bypasses thymidine phosphorylase activation, reducing hand-foot syndrome risk in dermatologic tolerability protocols. As the core effector component in UFT and S-1 formulations, tegafur is essential for DPD inhibition research and genotype-stratified pharmacokinetic studies, where CYP2A6 polymorphisms can alter clearance by up to 58%. Ideal for preclinical models requiring reproducible oral 5-FU exposure.

Molecular Formula C8H9FN2O3
Molecular Weight 200.17 g/mol
CAS No. 17902-23-7
Cat. No. B1684496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTegafur
CAS17902-23-7
Synonyms1-(2-Tetrahydrofuryl)-5-fluorouracil
1-(Tetrahydro-2-furanyl)-5-fluorouracil
5-Fluoro-1-(tetrahydro-2-furanyl)-2,4-pyrimidinedione
Florafur
Fluorofur
FT 207
FT-207
FT207
Ftorafur
Futraful
N1-(2'-Tetrahydrofuryl)-5-fluorouracil
Sunfural S
Tegafur
Uftoral
Utefos
Molecular FormulaC8H9FN2O3
Molecular Weight200.17 g/mol
Structural Identifiers
SMILESC1CC(OC1)N2C=C(C(=O)NC2=O)F
InChIInChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)
InChIKeyWFWLQNSHRPWKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility29.9 [ug/mL] (The mean of the results at pH 7.4)
Partly miscible
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tegafur CAS 17902-23-7: Oral Fluoropyrimidine Prodrug for Sustained 5-FU Delivery in Oncology Research


Tegafur (CAS 17902-23-7) is a chiral racemic oral prodrug of 5-fluorouracil (5-FU) that functions as a masked cytotoxic agent [1]. Upon oral administration, tegafur undergoes hepatic bioactivation—primarily mediated by CYP2A6—to yield the active antimetabolite 5-FU, which inhibits thymidylate synthase and disrupts DNA/RNA synthesis [2]. Unlike direct 5-FU administration, tegafur achieves oral bioavailability approaching 100% in preclinical models, enabling sustained systemic exposure without continuous infusion [3]. Tegafur is rarely used as a single agent; its procurement value derives from its role as the core effector component in rationally designed oral combination formulations including UFT (tegafur + uracil) and S-1 (tegafur + gimeracil + oteracil potassium), where modulators strategically alter the pharmacokinetic and toxicity profile of the delivered 5-FU [4].

Why Tegafur-Based Formulations Cannot Be Interchanged with Other Oral Fluoropyrimidines in Scientific Protocols


Oral fluoropyrimidines such as capecitabine, UFT (tegafur-uracil), and S-1 (tegafur-gimeracil-oteracil) all ultimately deliver 5-FU, yet they are pharmacokinetically and toxicologically non-interchangeable [1]. The enzymatic activation pathway differs fundamentally: tegafur requires CYP2A6-mediated conversion, whereas capecitabine requires a three-step enzymatic cascade culminating in thymidine phosphorylase activation . Furthermore, tegafur formulations incorporate distinct DPD inhibitors—uracil (competitive, reversible) in UFT versus gimeracil (potent, irreversible) in S-1—which produce quantitatively different 5-FU plasma concentration-time profiles and safety margins [2]. CYP2A6 genetic polymorphisms alter tegafur clearance by up to 58%, a variable absent in capecitabine metabolism, creating differential interpatient variability in exposure [3]. Consequently, substituting one oral fluoropyrimidine for another in a research protocol without adjusting dosing, schedule, or toxicity monitoring parameters introduces uncontrolled pharmacokinetic variables that may compromise experimental reproducibility or clinical outcomes.

Tegafur Differential Evidence Guide: Quantitative Comparator Data for Procurement Decision Support


Oral Bioavailability of Tegafur versus Intravenous 5-FU: Enabling Non-Invasive Sustained Exposure

Tegafur as the prodrug component achieves near-complete oral bioavailability, enabling sustained plasma 5-FU exposure comparable to continuous intravenous infusion without the need for central venous access. In preclinical pharmacokinetic studies, the absolute oral bioavailability of tegafur in rats and dogs was approximately 100% [1]. This contrasts sharply with direct oral 5-FU, which exhibits erratic and incomplete absorption due to variable first-pass metabolism by dihydropyrimidine dehydrogenase (DPD) in the intestinal mucosa and liver. The high bioavailability of tegafur is attributable to its chemical masking of the N1 position of 5-FU, which prevents immediate degradation and facilitates passive diffusion across the gastrointestinal epithelium .

Pharmacokinetics Oral bioavailability Preclinical modeling

S-1 (Tegafur-Gimeracil-Oteracil) vs. Capecitabine: Superior Disease Control Rate in Advanced Breast Carcinoma

In a randomized controlled trial comparing S-1 (tegafur/gimeracil/oteracil) versus capecitabine in elderly patients with advanced breast carcinoma for whom first- or second-line treatment had failed, S-1 demonstrated a statistically significantly higher disease control rate. The disease control rate for the S-1 group was 93.7% (n=41), which was substantially higher than the 70.6% (n=41) observed in the capecitabine group (p < 0.05) [1]. The complete response rate in the S-1 group was 55.6% compared to 35.1% in the capecitabine group (p < 0.05). Median survival times did not differ significantly between the two groups (p > 0.05) [1].

Breast carcinoma Disease control rate Comparative efficacy

UFT (Tegafur-Uracil) vs. Intravenous 5-FU: Comparable Survival with Reduced Hand-Foot Syndrome Incidence

In a phase III study comparing oral UFT (tegafur-uracil) plus leucovorin versus intravenous 5-FU plus leucovorin as adjuvant chemotherapy for colon cancer, the survival outcomes were statistically comparable while toxicity profiles diverged. At a median follow-up of 28 months, survival rates were 94.9% for UFT versus 92.5% for 5-FU, and disease-free survival rates were 87.5% versus 84.1%, respectively (p > 0.05) [1]. In a separate phase III study, UFT with leucovorin demonstrated improved tolerability versus intravenous bolus 5-FU, with very few cases of hand-foot syndrome (HFS) reported in the UFT arm [2]. In a direct head-to-head comparison between UFT/leucovorin and capecitabine in elderly advanced colorectal cancer patients, significantly fewer grade 3 or 4 hand-foot syndrome events were observed with UFT/leucovorin (0 events) compared to capecitabine (5 events) [3].

Colorectal cancer Adjuvant chemotherapy Hand-foot syndrome Comparative toxicity

CYP2A6 Genetic Polymorphism: 58% Reduced Tegafur Clearance in Variant Allele Carriers

Tegafur undergoes CYP2A6-mediated bioactivation to 5-FU, and genetic polymorphisms in CYP2A6 significantly alter tegafur pharmacokinetics. A population pharmacokinetic analysis in 58 Japanese patients with advanced cancer receiving S-1 demonstrated that patients carrying two variant alleles of CYP2A6 exhibited a 58% reduction in tegafur clearance compared to patients with wild-type CYP2A6 or those carrying only one variant allele [1]. The CYP2A6 antibody inhibited 5-FU formation by 90% in human liver microsomes, confirming the enzyme's dominant role [2]. CYP2A6 polymorphisms are more prevalent in Asian populations than in Caucasians, making this genetic variable particularly relevant for studies conducted in East Asian cohorts [1].

Pharmacogenomics CYP2A6 Clearance Interpatient variability

S-1 (Tegafur-Gimeracil-Oteracil) vs. UFT (Tegafur-Uracil): Superior Overall Survival in DPD-Low Tumors

In a multicenter randomized trial comparing S-1 (tegafur/gimeracil/oteracil) versus UFT/LV (tegafur-uracil/leucovorin) as adjuvant therapy for stage III colorectal cancer, efficacy was stratified by tumor DPD mRNA expression levels. Among patients whose tumors expressed DPD mRNA within the lower two-thirds (≤66.7th percentile) of all cases, overall survival was significantly better in the S-1 group compared to the UFT/LV group [1]. Within the S-1 group, patients with low DPD-expressing tumors had significantly better overall survival than those with high DPD-expressing tumors; a similar pattern was observed for low thymidylate synthase (TS)-expressing tumors [1]. This differential efficacy reflects the distinct DPD inhibitory mechanisms: gimeracil in S-1 provides potent, irreversible DPD inhibition, whereas uracil in UFT provides competitive, reversible inhibition.

Colorectal cancer Biomarker-stratified efficacy DPD expression Adjuvant therapy

Tegafur Application Scenarios: Evidence-Based Selection Criteria for Research Use


Preclinical Pharmacokinetic Modeling of Oral 5-FU Prodrug Delivery Systems

Tegafur's near-100% oral bioavailability in rats and dogs [1] makes it an ideal reference compound for preclinical pharmacokinetic studies investigating oral fluoropyrimidine delivery. Researchers developing novel oral formulations, modified-release systems, or prodrug optimization strategies can use tegafur as a benchmark for assessing absorption kinetics. The compound's well-characterized CYP2A6-dependent activation pathway [2] provides a defined metabolic route that can be modulated experimentally, enabling systematic investigation of factors affecting oral 5-FU bioavailability without the confounding variable of incomplete absorption seen with direct oral 5-FU administration.

Pharmacogenomic Studies of CYP2A6 Polymorphism Effects on Prodrug Activation

The 58% reduction in tegafur clearance observed in patients carrying two CYP2A6 variant alleles [1] establishes tegafur as a probe substrate for pharmacogenomic research examining CYP2A6 genetic variation. Researchers conducting genotype-stratified pharmacokinetic studies or developing in vitro-in vivo extrapolation (IVIVE) models for prodrug activation can leverage tegafur as a model compound where the metabolic enzyme (CYP2A6) is both known and quantitatively variable. This application is unique to tegafur-based agents; alternative oral fluoropyrimidines such as capecitabine are activated via distinct enzymatic pathways and do not exhibit CYP2A6-dependent interpatient variability [2].

Comparative Toxicity Studies in Elderly or Frail Oncology Models

The differential incidence of grade 3/4 hand-foot syndrome—0 events with UFT/leucovorin versus 5 events with capecitabine in elderly colorectal cancer patients [1]—supports the use of tegafur-uracil (UFT) in research protocols where dermatologic tolerability is a primary endpoint. Investigators modeling chemotherapy tolerability in aged or frail populations, or conducting quality-of-life assessments during oral fluoropyrimidine therapy, should consider UFT as the preferred tegafur-based formulation when minimizing HFS risk is a protocol objective. The mechanistic basis for this difference likely relates to the distinct metabolic activation pathways and the absence of capecitabine's preferential activation in palmoplantar tissues via thymidine phosphorylase [2].

Biomarker-Stratified Adjuvant Therapy Research in Colorectal Cancer

For research protocols involving tumor biomarker stratification (specifically DPD and TS mRNA expression), the differential overall survival benefit of S-1 versus UFT/LV in DPD-low tumors [1] provides an evidence-based rationale for selecting S-1 over UFT. Investigators designing adjuvant colorectal cancer studies that incorporate molecular profiling should note that the potency of gimeracil-mediated DPD inhibition in S-1 produces quantitatively different outcomes in the DPD-low subgroup compared to the competitive inhibition provided by uracil in UFT. This scenario is directly supported by the head-to-head comparative trial data in Section 3, Evidence Item 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tegafur

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.